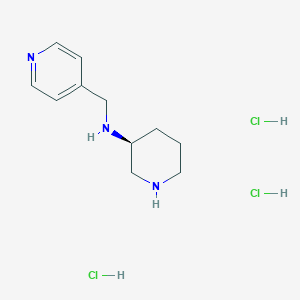
2-Hydrazinylpropan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylpropan-1-ol dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2O and a molecular weight of 163.05 g/mol . It is widely used in scientific research due to its various properties and applications. This compound is known for its role in DNA cleavage, chemical synthesis, nucleic acid modification, and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylpropan-1-ol dihydrochloride typically involves the reaction of 2-hydrazinylpropan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The compound is then purified and stored in a dark place under an inert atmosphere at 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylpropan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxidized products, and substituted compounds. These products have significant applications in different fields of research.
Applications De Recherche Scientifique
2-Hydrazinylpropan-1-ol dihydrochloride has a wide range of scientific research applications, including:
DNA Cleavage: It is used as a metal-free DNA cleaving agent, with efficiency surpassing that of its non-hydroxy equivalent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of oligomeric products and allyl alcohol.
Nucleic Acid Modification: It is involved in the formation of 2-hydrazinohypoxanthine, a novel nucleic acid modification.
Anti-malarial Activity: Derivatives of this compound have shown moderate antiplasmodial activity against Plasmodium falciparum.
Glycoprotein Analysis: Hydrazine derivatives are used to release oligosaccharides from glycoproteins for structural analysis.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylpropan-1-ol dihydrochloride involves its nucleophilic hydroxy group and electrophilic activation for the phosphodiester by ammonium/guanidinium groups. This spatial proximity enhances its DNA cleavage efficiency. The compound interacts with molecular targets such as nucleic acids and proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinylpropan-1-ol: The non-hydroxy equivalent of the dihydrochloride salt.
2-Amino-3-arylpropan-1-ols: Compounds with similar structures and anti-malarial activity.
Uniqueness
2-Hydrazinylpropan-1-ol dihydrochloride is unique due to its enhanced DNA cleavage efficiency and its role in various chemical syntheses and nucleic acid modifications. Its ability to act as a metal-free DNA cleaving agent sets it apart from other similar compounds.
Propriétés
Numéro CAS |
1384427-89-7 |
|---|---|
Formule moléculaire |
C3H11ClN2O |
Poids moléculaire |
126.58 g/mol |
Nom IUPAC |
2-hydrazinylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H10N2O.ClH/c1-3(2-6)5-4;/h3,5-6H,2,4H2,1H3;1H |
Clé InChI |
HMJOXIBJQQJHQV-UHFFFAOYSA-N |
SMILES |
CC(CO)NN.Cl.Cl |
SMILES canonique |
CC(CO)NN.Cl |
Séquence |
A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine](/img/structure/B3039809.png)







